(2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-3-methylbutanamide
CAS No.:
Cat. No.: VC13462220
Molecular Formula: C17H27N3O
Molecular Weight: 289.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H27N3O |
|---|---|
| Molecular Weight | 289.4 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methylbutanamide |
| Standard InChI | InChI=1S/C17H27N3O/c1-13(2)16(18)17(21)19-10-15-8-9-20(12-15)11-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12,18H2,1-2H3,(H,19,21)/t15?,16-/m0/s1 |
| Standard InChI Key | POTNTNYJJFONTH-LYKKTTPLSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)NCC1CCN(C1)CC2=CC=CC=C2)N |
| SMILES | CC(C)C(C(=O)NCC1CCN(C1)CC2=CC=CC=C2)N |
| Canonical SMILES | CC(C)C(C(=O)NCC1CCN(C1)CC2=CC=CC=C2)N |
Introduction
Chemical Identification and Structural Properties
Molecular Characterization
The compound’s IUPAC name, (2S)-2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methylbutanamide, reflects its stereochemistry and functional groups. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₇N₃O |
| Molecular Weight | 289.4 g/mol |
| SMILES | CC(C)C@@HN |
| InChIKey | POTNTNYJJFONTH-LYKKTTPLSA-N |
The (2S) configuration at the alpha-carbon of the butanamide chain is critical for potential stereoselective interactions with biological targets . The benzyl-pyrrolidine moiety enhances lipophilicity, which may influence blood-brain barrier permeability.
Synthesis and Optimization
Reaction Pathways
The synthesis involves three primary steps:
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Pyrrolidine Functionalization: Benzylation of pyrrolidin-3-ylmethanamine via nucleophilic substitution.
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Amide Coupling: Reaction of (S)-2-amino-3-methylbutanoic acid with the functionalized pyrrolidine using carbodiimide-based reagents (e.g., EDC, HOBt).
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Purification: Chromatographic separation to isolate the (2S)-enantiomer from racemic mixtures.
Critical challenges include maintaining stereochemical integrity during amide bond formation and minimizing side reactions at the tertiary amine .
Structural and Stereochemical Insights
Conformational Dynamics
The compound’s flexibility arises from:
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Pyrrolidine Ring Puckering: Adopts envelope conformations, influencing receptor binding.
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Amide Bond Rotation: Restricted rotation due to steric hindrance from the 3-methylbutanamide group stabilizes specific dihedral angles .
Comparative Analysis with Analogs
Structural analogs highlight the importance of the benzyl group and stereochemistry:
| Analog | Modification | Impact on Activity |
|---|---|---|
| N-Cyclopropyl variant | Cyclopropyl substituent | Enhanced receptor selectivity |
| Piperidine-based analog | Six-membered ring | Reduced CNS penetration |
The (2S)-configuration in the target compound may confer higher affinity for serotonin receptors compared to (2R)-enantiomers.
Research Gaps and Future Directions
Unexplored Applications
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Neuroprotection: Pyrrolidine derivatives mitigate oxidative stress in neuronal models .
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Pain Management: Analgesic effects via κ-opioid receptor modulation warrant investigation.
Synthetic Challenges
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